Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing ester derivative characterized by a phenyl ring substituted with a fluorine atom at the meta position (C3) and a methyl group at the para position (C4). The sulfanyl (-S-) group bridges the phenyl ring to a 2-oxo-acetate moiety, which is esterified with an ethyl group.
The sulfanyl linkage may increase acidity compared to oxygen analogs, affecting solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTQPSPVHYPEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-fluoro-4-methylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in the substitution patterns on the phenyl ring, altering electronic, steric, and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Pharmacological and Industrial Relevance
- Agrochemical Potential: Branched alkyl chains (e.g., iso-butyl in ) improve lipid solubility, favoring penetration into biological membranes for pesticidal activity.
- Antifungal Activity : Complex analogs like Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate () incorporate heterocycles (triazole), enhancing interactions with fungal enzyme active sites.
Crystallographic and Analytical Insights
The SHELX software suite () is critical for resolving crystal structures of these compounds. For example, monoclinic crystal systems (e.g., P21/c for ) with specific unit cell parameters (e.g., a = 9.389 Å, β = 100.72°) are common, influencing solubility and formulation stability.
Biological Activity
Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluoro-substituted phenyl ring, a sulfanyl group, and an ester functional group. Its molecular formula is , which contributes to its diverse reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂FOS |
| Molecular Weight | 229.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been investigated against various bacterial strains, with preliminary results suggesting effective inhibition comparable to standard antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also shown promise as an anticancer agent . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values ranged from 1.0 to 11.6 µM, indicating potent activity against these cell lines. The mechanism of action is believed to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The presence of the sulfanyl group may allow the compound to act as a reversible inhibitor of certain enzymes involved in metabolic processes.
- Receptor Binding : The fluoro group can enhance binding affinity towards receptors, potentially leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to ciprofloxacin, a standard antibiotic.
| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) (mm) |
|---|---|---|
| Staphylococcus aureus | 25.8 | 30 |
| Escherichia coli | 22.5 | 28 |
Study 2: Anticancer Activity
In a separate investigation focusing on its anticancer properties, this compound was evaluated for its effects on MCF-7 cells. The study reported an IC50 value of approximately 6.30 µM, indicating substantial cytotoxicity.
| Cell Line | IC50 Value (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF-7 | 6.30 | 4.17 |
| A549 | 3.37 | 1.41 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
